4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide
Description
Properties
IUPAC Name |
4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-3-16-13(2)17(12-23)22-26-18-6-4-5-7-19(18)27(22)21(16)25-15-10-8-14(9-11-15)20(24)28/h4-11,25H,3H2,1-2H3,(H2,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPJOKJOAVLOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the cyano group and the amide linkage. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the amide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide exhibit promising anticancer properties. They function through mechanisms such as:
- Inhibition of tumor growth : By targeting specific pathways involved in cancer cell proliferation.
- Induction of apoptosis : Facilitating programmed cell death in malignant cells.
For instance, a related compound demonstrated efficacy in inhibiting the activity of certain kinases involved in tumor progression, suggesting that structural modifications could enhance the therapeutic profile of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide for cancer treatment .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival. Research indicates that derivatives of benzimidazole compounds are effective against resistant strains of bacteria .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It has been shown to inhibit enzymes that are critical in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and obesity. Its ability to modulate enzyme activity makes it a candidate for further exploration in metabolic disorders .
Molecular Imaging
Due to its unique chemical structure, 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide can be utilized in molecular imaging techniques. The cyano group allows for specific labeling and visualization of biological processes in vivo, contributing to advancements in diagnostic imaging .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrido-benzimidazole derivatives demonstrated significant anticancer activity against various cancer cell lines. The results indicated that modifications to the structure could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Activity
In vitro studies on the antimicrobial effects of related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggested that the introduction of specific functional groups could improve the spectrum of activity against resistant strains .
Mechanism of Action
The mechanism of action of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 3-{4-Cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate
- Molecular Formula : C₂₅H₂₄N₄O₂
- Molar Mass : 412.48 g/mol
- Key Differences: Replaces the benzamide group with an ethyl ester-propanoate side chain. Substitutes the 2-ethyl group on the pyrido-benzimidazole core with a propanoate-linked ethyl ester. The 1-amino group is attached to a 3-methylphenyl substituent instead of a benzamide.
N'-(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-dimethylimidoformamide
- Molecular Formula : C₁₉H₂₁ClN₂O₂ (variant with chlorine substituent)
- Key Differences :
- Substitutes the benzamide with a dimethylimidoformamide group.
- Lacks the ethyl substituent at the 2-position of the pyrido-benzimidazole core.
- Contains a chlorine atom in one substituent, which could influence electronic properties and binding affinity.
Table 1: Comparative Analysis of Pyrido[1,2-a]benzimidazole Derivatives
Biological Activity
4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrido[1,2-a]benzimidazole core and an amide linkage, suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound has the following molecular formula: C23H23N5O2. Its IUPAC name is 4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide. The structure includes:
- A cyano group (–C≡N)
- An amide linkage (–C(=O)–NH–)
- A pyrido[1,2-a]benzimidazole core
The biological activity of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide is largely attributed to its ability to interact with specific molecular targets, particularly enzymes involved in signaling pathways related to cell proliferation and survival. It potentially acts as an inhibitor for various kinases, modulating their activity and affecting downstream signaling cascades.
Anticancer Properties
Research indicates that compounds related to benzimidazole derivatives exhibit notable anticancer properties. For instance, studies have shown that benzimidazole derivatives can selectively target hypoxic tumor environments, promoting apoptosis in cancer cells. The cytotoxic effects of similar compounds were evaluated using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, demonstrating significant potential for further development as anticancer agents .
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative activity of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 6.26 | Induction of apoptosis via caspase activation |
| WM115 | 6.48 | DNA damage and cell cycle arrest |
These results indicate that the compound may effectively inhibit tumor growth through multiple mechanisms.
Study on Benzimidazole Derivatives
A study focused on the biological evaluation of benzimidazole derivatives revealed that certain compounds exhibited selective cytotoxicity under hypoxic conditions typical of tumor microenvironments. The promising lead molecules were identified based on their ability to induce apoptosis in cancer cells while sparing normal cells .
Comparative Analysis with Similar Compounds
The table below compares the biological activities of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide with other related compounds:
| Compound Name | Structure Features | Anticancer Activity | Target |
|---|---|---|---|
| 4-(Cyano)-Benzimidazole | Cyano group present | Moderate | HIF1 inhibition |
| 4-Amino-Benzamide | Amine group present | Low | Non-specific |
| 4-Cyano-Pyrido-Benzimidazole | Unique pyrido core | High | Kinase inhibition |
This comparison highlights the unique position of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide in terms of its anticancer potential.
Q & A
Basic: What are the established synthetic routes for 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide?
The compound can be synthesized via multicomponent reactions or stepwise approaches . For example, pyrido[1,2-a]benzimidazole derivatives are often synthesized using one-pot multicomponent reactions involving heterocyclic ketene aminals, malononitrile, and aromatic aldehydes under reflux conditions . Stepwise methods may involve coupling reactions, such as reacting a pyrido[1,2-a]benzimidazole amine intermediate with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) to form the benzamide linkage . Characterization typically employs NMR, IR, and mass spectrometry to confirm structural integrity .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Optimization requires systematic variation of solvent polarity , temperature , and catalyst selection . For instance, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in coupling reactions, while elevated temperatures (60–80°C) can accelerate ring closure in multicomponent syntheses . Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) have been shown to improve cyclization efficiency in pyrido[1,2-a]benzimidazole formation . Reaction progress should be monitored via TLC or HPLC to identify optimal termination points and minimize side products .
Basic: What analytical techniques are critical for confirming the compound’s purity and structure?
1H/13C NMR is essential for verifying the benzamide and pyrido[1,2-a]benzimidazole moieties, with specific attention to aromatic proton splitting patterns and cyano group signals (~2200 cm⁻¹ in IR) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% target peak area) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can contradictory bioactivity data from different studies be reconciled?
Discrepancies often arise from variations in synthetic routes (e.g., impurities in stepwise vs. one-pot methods) or assay conditions (e.g., cell line specificity, incubation time). To address this:
- Compare impurity profiles using LC-MS to identify bioactive byproducts .
- Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity) .
- Perform dose-response curves to differentiate intrinsic activity from solvent/DMSO artifacts .
Basic: What in vitro assays are suitable for evaluating its therapeutic potential?
- Enzyme inhibition assays : Measure IC₅₀ against target kinases or proteases using fluorogenic substrates .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability assays .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target protein interactions .
Advanced: How can environmental stability and degradation pathways be studied?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions, then analyze degradation products via LC-MS/MS .
- Hydrolysis kinetics : Monitor pH-dependent amide bond cleavage using HPLC at physiological pH (7.4) and elevated temperatures .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity of degradation byproducts .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for analogs?
- Analog synthesis : Introduce substituents at the pyrido[1,2-a]benzimidazole 4-cyano or benzamide para positions .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .
- Free-Wilson analysis : Statistically correlate substituent effects with bioactivity data from a library of derivatives .
Basic: How is the compound’s stability under physiological conditions assessed?
- Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound via LC-MS .
- Simulated gastric fluid : Test resistance to pepsin and low pH (1.2) to predict oral bioavailability .
Advanced: What computational strategies can predict off-target interactions or toxicity?
- Pharmacophore modeling : Identify shared features with known toxicophores using Schrödinger Phase .
- Proteome-wide docking : Screen against databases like ChEMBL to flag potential off-targets .
- ADMET prediction : Use SwissADME or admetSAR to estimate permeability, CYP inhibition, and hepatotoxicity .
Advanced: How can impurities or degradation products be identified and quantified?
- Hyphenated techniques : LC-MS/MS with electrospray ionization (ESI) detects low-abundance impurities (<0.1%) .
- Stability-indicating methods : Validate HPLC conditions to separate degradation products (e.g., oxidized benzamide derivatives) .
- NMR-guided isolation : Use preparative HPLC to isolate impurities for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
